Clinical Superiority in Stroke Recurrence Prevention: Head-to-Head Comparison with Aspirin
In a direct comparative clinical study involving cerebrovascular accident (CVA) patients, ditazole demonstrated superior efficacy in preventing stroke recurrence compared to aspirin. Ditazole at 1,200 mg/day reduced CVA recurrence to 13.3% over 22 to 34 months, whereas aspirin at 1 g/day resulted in a recurrence rate of 35.7% [1]. This represents an absolute risk reduction of 22.4 percentage points favoring ditazole in this patient population.
| Evidence Dimension | Stroke recurrence rate |
|---|---|
| Target Compound Data | 13.3% recurrence (ditazole 1,200 mg/day) |
| Comparator Or Baseline | 35.7% recurrence (aspirin 1 g/day) |
| Quantified Difference | Absolute risk reduction of 22.4 percentage points; relative risk reduction of approximately 63% |
| Conditions | Patients with cerebrovascular accident; oral administration; treatment duration 22–34 months; platelet aggregation induced by collagen, ADP, and adrenaline |
Why This Matters
This clinical endpoint differentiation directly informs procurement decisions for research models of thromboembolic disease or stroke where therapeutic outcomes may differ substantially between these antiplatelet agents.
- [1] Vademecum IQB. DITAZOL EN VADEMECUM. Sección 043: Antiagregantes plaquetarios. https://www.iqb.es/cbasicas/farma/farma04/d043.htm View Source
